Ethyl 2,6-dibromopyridine-4-acetate
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Science
The pyridine ring, a heterocyclic aromatic compound with the chemical formula C₅H₅N, is a fundamental building block in a vast array of chemical applications. wikipedia.org Its unique properties, including basicity, water solubility, and the ability to form hydrogen bonds, make it a versatile scaffold in drug discovery and materials science. researchgate.net Pyridine and its derivatives are integral components in over 7,000 existing drug molecules and are found in numerous natural products, including vitamins and alkaloids. rsc.orgdovepress.com
Pyridine derivatives are indispensable in organic synthesis, serving as key intermediates, reagents, and catalysts. youtube.comorganic-chemistry.org They participate in a wide range of reactions, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. youtube.comorganic-chemistry.org The ability to functionalize the pyridine ring at various positions allows for fine-tuning of the molecule's steric and electronic properties, making these derivatives highly sought-after in the development of pharmaceuticals and agrochemicals. youtube.comresearchgate.net
Halogenated pyridines are particularly valuable as synthetic intermediates due to the reactivity of the carbon-halogen bond. nih.gov These compounds serve as versatile precursors for the introduction of various functional groups through reactions such as Suzuki, Stille, and Negishi couplings. nih.govresearchgate.net The presence of halogen atoms on the pyridine ring also influences its electronic properties, which can be strategically exploited in the design of new molecules with specific functionalities. nih.gov The development of selective halogenation methods is crucial for accessing a diverse range of substituted pyridines. nih.govresearchgate.net For instance, 2,6-dibromopyridine (B144722) is a key starting material for synthesizing various disubstituted pyridine derivatives. guidechem.com
Research Landscape and Gaps Pertaining to Ethyl 2,6-dibromopyridine-4-acetate
The research landscape for disubstituted pyridines is extensive, with many studies focusing on their synthesis and application in medicinal chemistry and materials science. nih.govnih.govrsc.org However, a specific focus on this compound reveals a more limited body of dedicated research. While information on its synthesis and basic properties is available, comprehensive studies on its reactivity, potential applications, and the systematic exploration of its chemical space appear to be less common. There is an opportunity for further investigation into the unique reactivity conferred by the combination of two bromine atoms and an ethyl acetate (B1210297) group on the pyridine scaffold.
Scope and Objectives of Research on this compound
Future research on this compound could aim to:
Develop more efficient and scalable synthetic routes to the compound. chemicalbook.com
Systematically investigate its reactivity in various cross-coupling and functional group transformation reactions.
Explore its potential as a key building block for the synthesis of novel, complex molecules with potential applications in pharmaceuticals or materials science.
Conduct detailed spectroscopic and crystallographic studies to fully characterize its structural and electronic properties.
By addressing these objectives, a more complete understanding of the chemical utility of this compound can be achieved, potentially unlocking new avenues for the development of advanced chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-dibromopyridin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-6-3-7(10)12-8(11)4-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDQMGYCZAXHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,6 Dibromopyridine 4 Acetate and Its Direct Precursors
Traditional Synthetic Routes to 2,6-Dibromopyridine-4-carboxylic Acid
The primary precursor for the target ester is 2,6-dibromopyridine-4-carboxylic acid. Its synthesis traditionally begins with a commercially available dihydroxypyridine derivative, citrazinic acid.
Preparation from Citrazinic Acid (2,6-Dihydroxyisonicotinic Acid)
The synthesis of 2,6-dibromopyridine-4-carboxylic acid typically commences from citrazinic acid, also known as 2,6-dihydroxyisonicotinic acid or 2,6-dihydroxypyridine-4-carboxylic acid. discofinechem.comwikipedia.orgnih.gov Citrazinic acid provides the core pyridine-4-carboxylic acid structure. The synthetic challenge lies in the efficient conversion of the two hydroxyl groups at the 2- and 6-positions of the pyridine (B92270) ring into bromo groups. These hydroxyl groups exist in tautomeric equilibrium with their corresponding pyridone forms, which influences the reactivity of the scaffold.
Bromination Reactions: Use of Phosphorus Oxybromide
The conversion of the hydroxyl or pyridone functionalities of citrazinic acid to bromo groups is a critical step. This transformation is typically achieved using strong brominating agents. A common and effective method involves heating the starting material with phosphorus oxybromide (POBr₃), often in combination with phosphorus pentabromide (PBr₅).
In this reaction, the phosphorus-based reagents react with the hydroxyl groups, converting them into good leaving groups, which are subsequently displaced by bromide ions. The reaction is generally conducted at elevated temperatures and requires an anhydrous environment to prevent the decomposition of the brominating agents. The resulting product, 2,6-dibromopyridine-4-carboxylic acid, is a crystalline solid that serves as the direct precursor for the final esterification step. nih.gov
Esterification Strategies for Ethyl 2,6-dibromopyridine-4-acetate
Once 2,6-dibromopyridine-4-carboxylic acid is obtained, the subsequent step is the formation of the ethyl ester. This can be accomplished through several standard esterification protocols.
Direct Esterification Approaches
The most straightforward method for synthesizing this compound is through direct acid-catalyzed esterification, commonly known as the Fischer esterification. tamu.edumasterorganicchemistry.commasterorganicchemistry.comnumberanalytics.comlibretexts.org This equilibrium-controlled process involves reacting 2,6-dibromopyridine-4-carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comchemicalbook.com The reaction is typically heated to reflux to increase the reaction rate. tamu.edu To drive the equilibrium towards the product, ethanol is often used as the solvent, ensuring it is present in a large molar excess. masterorganicchemistry.commasterorganicchemistry.com
Research has demonstrated the efficacy of this method, with specific conditions reported in the literature. chemicalbook.com
Interactive Data Table: Fischer Esterification of 2,6-Dibromopyridine-4-carboxylic Acid
| Reactant A | Reactant B | Catalyst | Conditions | Yield | Reference |
|---|
Catalytic Esterification Methods
To circumvent the use of strong acids and high temperatures, which can be detrimental to sensitive substrates, milder catalytic methods have been developed. The Steglich esterification is a prominent example, valued for its mild reaction conditions and broad applicability. wikipedia.orgorganic-chemistry.orgnih.gov This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorgsyn.orgorganic-chemistry.org
The reaction proceeds at room temperature. wikipedia.orgorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org The DMAP catalyst then intercepts this intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol (ethanol) to form the desired ester. organic-chemistry.org A key advantage of this method is the formal uptake of water by DCC, which forms the insoluble dicyclohexylurea (DCU) byproduct, driving the reaction to completion. wikipedia.org This technique is particularly useful for substrates that are sensitive to acid or heat. organic-chemistry.org
Advanced or Emerging Synthetic Protocols for this compound
Furthermore, the field of pyridine synthesis is continually evolving, with emerging strategies like photocatalysis and electrocatalysis offering new avenues for functionalization under mild conditions. numberanalytics.com While not yet applied to this specific target, modern methods for the selective functionalization of pyridine rings, such as late-stage C-H carboxylation or alkylation, highlight the ongoing innovation in heterocyclic chemistry. chemistryviews.orgacs.orgnih.gov These advanced strategies may eventually provide more direct and sustainable routes to complex pyridine derivatives like this compound.
Multi-step Condensation and Cyclization Reactions
The synthesis of this compound is not typically achieved in a single step but rather through a multi-step sequence that constructs and functionalizes the pyridine core. The process often begins with the formation of the pyridine ring itself, followed by the introduction or modification of substituents.
A foundational precursor to the target compound is 2,6-dibromopyridine (B144722) . This intermediate is commonly synthesized from 2,6-dichloropyridine (B45657) . One established method involves heating 2,6-dichloropyridine in anhydrous acetic acid while passing hydrogen bromide gas through the mixture, resulting in a high yield of the dibromo derivative. chemicalbook.com An alternative route involves the reflux of 2,6-dichloropyridine with a bromide source, such as sodium bromide, in an aqueous hydrobromic acid solution. google.com
Once the 2,6-dibromopyridine core is obtained, the next crucial step is the introduction of the acetate (B1210297) group at the 4-position. While various methods exist for pyridine functionalization, a direct and convergent approach involves the use of a pre-functionalized precursor, 2,6-Dibromopyridine-4-carboxylic acid . The final step in the synthesis is a classic esterification reaction. By heating 2,6-Dibromopyridine-4-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid, this compound can be obtained in excellent yield. chemicalbook.com
Table 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dichloropyridine | Anhydrous Acetic Acid, HBr gas | 110°C | 9 hours | 92% | chemicalbook.com |
| 2,6-Dichloropyridine | Sodium Bromide, 40% Hydrobromic Acid | 80-150°C (Reflux) | 24 hours | 66.4% | google.com |
General pyridine synthesis often relies on condensation and cyclization reactions where the ring is built from acyclic precursors. acs.org Methods like the Guareschi-Thorpe and Bohlmann-Rahtz syntheses construct the aromatic pyridine ring directly through condensation and elimination of small molecules like water or alcohols. acsgcipr.org These multi-component reactions (MCRs) combine several simple molecules in a single pot to form the complex pyridine structure, offering an alternative strategy for assembling highly substituted pyridines. acsgcipr.orgresearchgate.net
Considerations for Scalability in Synthesis
Transitioning a synthetic route from a laboratory benchtop to an industrial scale introduces a unique set of challenges. For pyridine derivatives, traditional multi-step syntheses can be long and may employ toxic or pyrophoric reagents that are difficult and hazardous to handle in large quantities. nih.gov Therefore, developing concise and robust synthetic pathways is crucial for scalability.
Flow chemistry is emerging as a powerful technique to address the challenges of scaling up pyridine synthesis. numberanalytics.com By performing reactions in a continuous flow system rather than in large batches, flow chemistry provides significant advantages, including superior heat and mass transfer, shorter reaction times, and enhanced safety profiles for hazardous reactions. numberanalytics.com This methodology is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.
Another key consideration for large-scale production is the efficiency and cost-effectiveness of the process. Minimizing catalyst loadings while maintaining high conversion rates is essential for reducing both the cost and the environmental impact of the synthesis. acs.org The selection of inexpensive and readily available starting materials is also a critical factor. For instance, streamlined syntheses utilizing reactions like the Minisci radical substitution can provide scalable access to functionalized pyridines from simple commercial precursors. nih.gov
Table 2: Comparison of Synthesis Methodologies for Scalability
| Feature | Traditional Batch Processing | Continuous Flow Chemistry | Key Advantage for Scalability |
|---|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials | Enhanced safety, smaller reaction volumes at any given time | numberanalytics.com |
| Heat Transfer | Often inefficient, can lead to hotspots and side reactions | Highly efficient, precise temperature control | numberanalytics.com |
| Reaction Time | Can be lengthy (hours to days) | Significantly reduced (seconds to minutes) | numberanalytics.com |
| Scalability | Complex, requires geometric scale-up of vessels | Simpler, achieved by running the system for longer periods | nih.gov |
| Process Control | More challenging to maintain consistency | Precise control over reaction parameters | numberanalytics.com |
Green Chemistry Approaches in Pyridine Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyridine derivatives to create more sustainable and environmentally benign methods. rasayanjournal.co.inresearchgate.net
Multicomponent Reactions (MCRs) are a cornerstone of green pyridine synthesis. researchgate.net These one-pot reactions combine three or more reactants to form a product that incorporates most or all of the starting materials' atoms. acsgcipr.org This approach enhances atom economy, reduces the number of synthetic steps, and minimizes waste generation from purification of intermediate compounds. researchgate.net
Microwave-assisted synthesis has been recognized as a valuable green chemistry tool that can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govacs.org This technique frequently leads to higher product yields and purer products compared to conventional heating methods. nih.govdavidpublisher.com
The choice of solvent is another critical aspect of green synthesis. The use of environmentally friendly solvents like water or ethanol, or conducting reactions under solvent-free conditions , significantly reduces the environmental footprint of a chemical process. rasayanjournal.co.inijpsonline.com Other green techniques being explored for pyridine synthesis include the use of ultrasound energy and recyclable heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. numberanalytics.comresearchgate.net
Table 3: Comparison of Conventional vs. Microwave-Assisted Pyridine Synthesis
| Method | Reaction Time | Yield | Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | 6-9 hours | 73-84% | Standard laboratory procedure | nih.gov |
| Microwave Irradiation | 5-7 minutes | 90-94% | Shorter reaction time, higher yield, energy efficient | nih.govacs.org |
Reactivity and Transformational Chemistry of Ethyl 2,6 Dibromopyridine 4 Acetate
Metal-Catalyzed Cross-Coupling Reactions
The two bromine atoms on the pyridine (B92270) ring of ethyl 2,6-dibromopyridine-4-acetate are susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions is a critical aspect, often influenced by the electronic nature of the pyridine ring and the specific reaction conditions employed.
Stille Coupling and its Regioselectivity
The Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide, is a powerful tool for the functionalization of heteroaromatic systems. libretexts.org In the case of dihalogenated pyridines like this compound, the regioselectivity of the Stille coupling is of paramount importance. Generally, in 2,6-dihalopyridines, the C2 and C6 positions are electronically equivalent. However, the presence of the ethyl acetate (B1210297) group at the C4 position can subtly influence the reactivity of the two bromine atoms.
In related dihalopyridine systems, Stille couplings have been shown to proceed with a degree of regioselectivity. For instance, the coupling of 3,5-dibromo-2-pyrone occurs preferentially at the C3 position, which is lower in electron density, leading to faster oxidative addition at this site. nih.gov However, the regiochemical outcome can be reversed by the use of additives like Cu(I) in polar aprotic solvents, which favors coupling at the C5 position. nih.gov While specific studies on the Stille coupling of this compound are not extensively documented in the reviewed literature, it is reasonable to infer that mono-coupling would be achievable under carefully controlled conditions, likely affording a mixture of 2-stannyl-6-bromo- and 2-bromo-6-stannyl-pyridine-4-acetate derivatives. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the extent of mono- versus di-substitution.
Table 1: Representative Stille Coupling Conditions for Dihaloheterocycles This table is illustrative and based on analogous reactions, as specific data for the title compound was not available in the reviewed literature.
| Electrophile | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Product(s) |
|---|---|---|---|---|---|---|
| 3,5-Dibromo-2-pyrone | (Vinyl)tributyltin | Pd(PPh₃)₄ | - | Toluene | 80 | 3-Vinyl-5-bromo-2-pyrone |
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for the formation of C-C bonds, owing to its mild reaction conditions and the commercial availability of a wide range of boronic acids and their derivatives. libretexts.orgnih.gov For this compound, Suzuki-Miyaura coupling offers a direct route to 2,6-diaryl or 2-aryl-6-bromo pyridine derivatives, which are valuable precursors for pharmaceuticals and materials science.
The regioselectivity of the Suzuki-Miyaura reaction on dihalopyridines is influenced by the nature of the catalyst, ligands, and base used. In many cases, mono-arylation can be achieved with high selectivity. For example, the reaction of 2,6-dibromopyridine (B144722) with arylboronic acids in the presence of a palladium catalyst and a suitable ligand can yield the mono-arylated product, 2-aryl-6-bromopyridine, in good yields. The second bromine atom can then be subjected to a subsequent coupling reaction to introduce a different aryl group, leading to the synthesis of unsymmetrical 2,6-diarylpyridines.
A study on the Suzuki-Miyaura cross-coupling of a related compound, ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, demonstrated excellent regioselectivity in favor of the C6 position after careful optimization of the reaction conditions. researchgate.net This suggests that selective mono-functionalization of this compound is highly feasible.
Table 2: Optimized Conditions for Regioselective Suzuki-Miyaura Coupling of a Dibromoheterocycle (Adapted from a study on a structurally related pyrazolopyrimidine) researchgate.net
| Substrate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|
Palladium-Catalyzed Desulfinative Cross-Coupling
Palladium-catalyzed desulfinative cross-coupling has emerged as a valuable alternative to traditional cross-coupling methods, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the coupling of an aryl halide with a sulfinate salt, which serves as the nucleophilic partner. nih.gov Pyridine sulfinates, in particular, have been shown to be effective nucleophiles in these reactions, offering advantages in terms of stability and ease of preparation compared to the corresponding boronic acids. nih.gov
While direct examples of desulfinative cross-coupling with this compound as the electrophile were not found in the reviewed literature, the general applicability of this methodology to (hetero)aryl bromides suggests its potential utility. nih.gov A plausible reaction would involve the coupling of this compound with an aryl or heteroaryl sulfinate salt in the presence of a palladium catalyst to afford the corresponding 2-substituted-6-bromo or 2,6-disubstituted pyridine derivatives. Mechanistic studies have shown that for pyridine sulfinates, a chelated Pd(II) sulfinate complex is a key intermediate, and the loss of SO₂ is often the turnover-limiting step. nih.gov
Other Transition Metal-Mediated Coupling Processes
Besides Stille and Suzuki-Miyaura couplings, other transition metal-mediated reactions can be employed for the functionalization of this compound. The Negishi coupling, which utilizes organozinc reagents, is a powerful method for C-C bond formation. researchgate.net It is known for its high functional group tolerance and reactivity. The coupling of 2-bromopyridine (B144113) derivatives with organozinc reagents is well-established, suggesting that this compound would be a suitable substrate for such transformations, allowing for the introduction of a wide range of alkyl, aryl, and vinyl groups. A nickel-catalyzed version of the Negishi coupling has been developed for the asymmetric cross-coupling of secondary alpha-bromo amides, highlighting the versatility of this reaction. researchgate.net
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine ring, exacerbated by the presence of two electronegative bromine atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). The C2 and C6 positions are activated towards attack by nucleophiles.
Reactions with Pyridin-2-yl Nucleophiles
The reaction of this compound with pyridin-2-yl nucleophiles, such as 2-aminopyridine (B139424) derivatives, provides a direct route to complex, nitrogen-rich heterocyclic scaffolds. These reactions typically proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient pyridine ring, followed by the elimination of a bromide ion.
In a related study, 2,6-dibromopyridine was shown to react selectively with various amines in the presence of a copper catalyst to afford mono-aminated products in good yields. This demonstrates that selective mono-substitution is possible, which would be advantageous for the synthesis of unsymmetrical products from this compound. The reaction with a pyridin-2-yl amine would lead to the formation of a bipyridine-like structure, a common motif in coordination chemistry and medicinal chemistry. The reaction conditions, such as temperature and the choice of base, would be critical in controlling the outcome of the reaction.
Table 3: Representative Conditions for Nucleophilic Aromatic Substitution on 2,6-Dibromopyridine (Adapted from a study on the amination of 2,6-dibromopyridine)
| Nucleophile | Catalyst | Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| Aniline | CuI | 1,2-Ethanediamine | K₂CO₃ | DMF | 120 | 2-Anilino-6-bromopyridine | 85 |
Reactions with Pyrazolyl Analogs
The bromine atoms at the 2 and 6 positions of this compound are susceptible to nucleophilic substitution, particularly with nitrogen-containing heterocycles like pyrazoles. These reactions are often facilitated by a base and can lead to the formation of mono- or di-substituted products. For instance, the reaction with pyrazole (B372694) derivatives can yield 2,6-di(pyrazol-1-yl)pyridine derivatives, which are of interest as ligands in coordination chemistry. researchgate.net The reaction conditions, such as the choice of base, solvent, and temperature, can influence the degree of substitution.
A study reported the synthesis of an ethyl ester derivative by reacting the ethyl ester of 2,6-dibromo-4-carboxypyridine, which yielded the desired product in 40% yield. researchgate.net It was noted that using the ethyl ester of 2,6-dichloro-4-carboxypyridine was unsuccessful in a similar reaction. researchgate.net
Reactions with Methoxide (B1231860) and Other Alkoxides
The electron-deficient nature of the pyridine ring, enhanced by the two bromine atoms, makes the 2 and 6 positions highly activated towards nucleophilic aromatic substitution by alkoxides, such as methoxide. The reaction of 2,6-dibromopyridines with sodium methoxide can lead to the formation of mono- or di-substituted methoxy (B1213986) pyridines. researchgate.net The ease of the second substitution depends on the specific dihalopyridine. researchgate.net
In a related context, it's a general principle that a pyridine ring nitrogen activates the ring towards nucleophilic aromatic substitution, similar in effect to a nitro group. For example, 2-chloropyridine (B119429) reacts with sodium methoxide in methanol (B129727) at 50°C significantly faster than chlorobenzene. This highlights the activating effect of the nitrogen atom in the pyridine ring.
| Reactant | Reagent | Product | Conditions | Yield |
| 2,6-Dibromopyridine | Sodium methoxide | 2-Bromo-6-methoxypyridine / 2,6-Dimethoxypyridine | - | Good yield for mono-substitution |
| 2-Chloropyridine | Sodium methoxide/Methanol | 2-Methoxypyridine | 50°C | 2.3 x 10⁸ times faster than chlorobenzene |
Reactions with Thiolate Reagents
Similar to alkoxides, thiolate reagents can also displace the bromine atoms in this compound. Reactions of 2,6-dibromopyridines with sodium isopropanethiolate and methanethiolate (B1210775) have been shown to yield either mono- or bis-substituted products, with the outcome being dependent on the specific experimental conditions employed. researchgate.net
Transformations of the Ester Moiety
The ethyl acetate group at the 4-position of the pyridine ring offers another site for chemical modification.
Hydrolysis to Carboxylic Acid Derivatives
The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,6-dibromopyridine-4-carboxylic acid, under either acidic or basic conditions. youtube.comdoubtnut.com This transformation is a standard reaction in organic chemistry, often referred to as saponification when carried out with a base. youtube.com The resulting carboxylic acid is a key intermediate for further derivatization.
For example, the synthesis of ethyl 2,6-dibromopyridine-4-carboxylate from 2,6-dibromopyridine-4-carboxylic acid and ethanol (B145695) in the presence of sulfuric acid has been reported. chemicalbook.com
| Starting Material | Reagents | Product |
| This compound | H₃O⁺ or OH⁻ | 2,6-Dibromopyridine-4-carboxylic acid |
| 2,6-Dibromopyridine-4-carboxylic acid | Ethanol, Sulfuric acid | Ethyl 2,6-dibromopyridine-4-carboxylate |
Conversion to Acid Chlorides and Subsequent Derivatization
The carboxylic acid obtained from hydrolysis can be converted into a more reactive acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting 2,6-dibromopyridine-4-carbonyl chloride is a versatile intermediate that can react with various nucleophiles to form amides, esters, and other carboxylic acid derivatives.
For instance, 2,6-dibromopyridine-4-carboxylic acid can be heated with a suitable reagent to form the acid bromide, which can then be reacted with a secondary amine like 2-chlorodiethylamine in the presence of a base to yield the corresponding amide. researchgate.net
Reactions Involving Bromine Substituents and the Pyridine Nitrogen
The reactivity of the bromine atoms is significantly influenced by the pyridine nitrogen. The nitrogen atom withdraws electron density from the ring, making the carbon atoms at the 2 and 6 positions electrophilic and thus susceptible to nucleophilic attack. uoanbar.edu.iq This is a key factor in the substitution reactions discussed in the previous sections.
Furthermore, the pyridine nitrogen itself can be a site of reaction, although this is less common in the context of the transformations of this compound where the focus is often on the substitution of the bromine atoms or modification of the ester group. However, the basicity of the pyridine nitrogen can be important in certain reaction mechanisms and can be protonated under acidic conditions, which can further activate the ring towards nucleophilic attack.
Grignard Reagent Mediated Functionalization
The functionalization of dibromopyridines using Grignard reagents is a well-established method for forming carbon-carbon bonds. In the case of the parent compound, 2,6-dibromopyridine, it is possible to form a dimagnesium reagent, which can then react with various electrophiles. For instance, the reaction of 2,6-dibromopyridine with magnesium can generate a pyridylmagnesium bromide intermediate. Subsequent reaction with electrophiles like benzaldehyde (B42025) can lead to the formation of di-substituted products such as 2,6-bis-(phenylhydroxymethyl)-pyridine. wikipedia.org
However, when applying this methodology directly to this compound, a significant challenge arises from the incompatibility of the Grignard reagent with the ester functional group. Grignard reagents are potent nucleophiles and bases that readily attack the electrophilic carbonyl carbon of the ethyl acetate group. This would lead to undesired side reactions, such as addition to the carbonyl group, rather than substitution at the C-Br bonds.
Therefore, direct Grignard-mediated functionalization of this compound is generally not a viable synthetic strategy. A more practical approach would involve performing the Grignard reaction on a precursor molecule, such as 2,6-dibromopyridine-4-carboxylic acid, followed by esterification to install the ethyl acetate group in a later step.
Cascade Radical Cyclization Pathways
Radical cyclization reactions are powerful tools for constructing cyclic molecules, often proceeding with high efficiency and selectivity. wikipedia.org These reactions typically involve three stages: the selective generation of a radical, an intramolecular cyclization step where the radical attacks a multiple bond, and a final step to quench the cyclized radical. wikipedia.org When multiple cyclization events occur in a single synthetic operation, the process is termed a cascade radical cyclization, enabling the rapid assembly of complex polycyclic frameworks. unlp.edu.ar
While specific examples of cascade radical cyclizations originating from this compound are not prominently documented, the structure lends itself to theoretical consideration for such pathways. A radical could be generated at one of the C-Br bonds through homolytic cleavage, initiated by radical initiators or photolysis. If the molecule were further functionalized with a suitable radical acceptor, such as an alkene or alkyne tethered to the pyridine ring or the acetate group, an intramolecular cyclization could ensue.
For instance, a radical generated at the C2 position could initiate a 5-exo or 6-endo cyclization, depending on the length and nature of an attached unsaturated chain. nih.gov The reactivity of pyridinium (B92312) salts towards radical addition is well-documented, with N-alkoxypyridinium salts showing remarkable reactivity as radical traps. nih.gov The rate constant for the addition of a primary alkyl radical to an activated lepidinium salt has been shown to be greater than 10⁷ M⁻¹ s⁻¹, highlighting the feasibility of radical reactions with pyridine derivatives. nih.gov The initial cyclization could produce a new radical intermediate, which, if appropriately designed, could participate in a subsequent cyclization, completing a cascade. The course of such reactions can be controlled by the presence of trapping agents or by the intrinsic properties of the intermediates formed. nih.gov
Cyclization Reactions for Polysubstituted Pyridines
This compound is an excellent substrate for constructing highly substituted pyridine systems via transition metal-catalyzed cross-coupling reactions. The two bromine atoms serve as handles for sequential or dual functionalization, allowing for the controlled introduction of various substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between the dibromopyridine scaffold and aryl or vinyl boronic acids. The reaction typically shows high regioselectivity, with the first coupling preferentially occurring at the more electrophilic C2 position. researchgate.net This selective mono-arylation allows for the synthesis of unsymmetrical 2,6-disubstituted pyridines. The second bromine atom can then be substituted in a subsequent coupling step, potentially with a different boronic acid, to yield diverse teraryl products. researchgate.netmdpi.com
| Catalyst System | Base | Solvent | Temperature | Outcome |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good yields for coupling with various aryl boronic acids. mdpi.com |
| Pd₂(dba)₃ / PCy₃ | K₃PO₄ | 25 °C | High regioselectivity for C2 position. researchgate.net | |
| Na₂Pd₂Cl₆ / ethyl calix scitechdaily.comaryl acetate | K₂CO₃ | CH₃OH/H₂O | Room Temp | Fast coupling for aryl bromides. researchgate.net |
Sonogashira Coupling: This reaction enables the formation of C(sp²)-C(sp) bonds by coupling the dibromopyridine with terminal alkynes, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions. libretexts.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the issue of alkyne homocoupling. nih.gov The reaction provides access to rigid, linear structures and is a key step in the synthesis of various functional materials and complex molecules. nih.gov
| Catalyst System | Base | Solvent | Temperature | Key Features |
| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., Et₃N) | Amine or DMF | Room Temp | Classic conditions, mild. wikipedia.org |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | Copper-free, air-stable precatalyst. nih.gov |
| Pd(PPh₃)₄ / CuI | Piperidine/TEA | Acetonitrile (B52724) | Reflux | Effective for coupling with various acetylenes. scispace.com |
These coupling strategies highlight the utility of this compound as a foundational scaffold for building molecular complexity, leading to a wide array of polysubstituted pyridine derivatives.
Exploration of Reaction Mechanisms and Kinetics
The reactivity of this compound is governed by several mechanistic principles. The transformations it undergoes are primarily nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling, each with distinct mechanisms and kinetics.
Nucleophilic Aromatic Substitution (SₙAr): Pyridine is an electron-deficient heterocycle, and the presence of two electron-withdrawing bromine atoms further activates the ring towards nucleophilic attack. wikipedia.org The SₙAr reaction proceeds via a two-step addition-elimination mechanism. scranton.edumasterorganicchemistry.com
Addition: A nucleophile attacks one of the carbon atoms bearing a bromine atom. This is typically the rate-determining step, as it involves the temporary disruption of the aromatic system. scranton.edu The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the intermediate. wikipedia.org
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group.
The rate of SₙAr reactions is highly dependent on the strength of the nucleophile and the ability of the ring to stabilize the negative charge of the Meisenheimer complex. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling: The mechanism of reactions like Suzuki and Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted cycle consists of three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring, forming a Pd(II) intermediate. For di-substituted substrates, this step is often regioselective, with the catalyst preferentially reacting at the most electrophilic C-Br bond (typically C2 in dibromopyridines). researchgate.net
Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki reaction or the copper acetylide in a Sonogashira reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Radical Reactions: The kinetics of reactions involving radicals and substituted pyridines have been studied. For example, the reactions of sulfate (B86663) radicals with various pyridines show absolute rate constants in the range of 10⁸–10⁹ M⁻¹ s⁻¹. researchgate.net Such studies indicate that radical addition to the pyridine ring is a very fast process, with the reaction mechanism involving the formation of radical adducts. unlp.edu.arresearchgate.net The stability and subsequent reaction pathways of these radical intermediates determine the final product distribution.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2,6 Dibromopyridine 4 Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Detailed ¹H and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of Ethyl 2,6-dibromopyridine-4-acetate are predicted based on the analysis of its constituent parts: the 2,6-dibromopyridine (B144722) ring and the ethyl acetate (B1210297) side chain.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show three distinct signals. The pyridine (B92270) ring protons, being in an electron-deficient aromatic system, will appear in the downfield region. The presence of two bromine atoms at positions 2 and 6 will have a significant deshielding effect on the remaining ring protons. The ethyl group of the ester will exhibit two signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their characteristic coupling pattern.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display six unique signals, corresponding to each non-equivalent carbon atom in the molecule. The chemical shifts of the pyridine ring carbons are influenced by the electronegative nitrogen atom and the two bromine substituents. The carbonyl carbon of the ester group will appear significantly downfield, a characteristic feature of ester functionalities. The carbons of the ethyl group will resonate in the upfield region of the spectrum. libretexts.orgoregonstate.edu
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-3, H-5 | ~ 7.8 - 8.2 (s, 2H) | |
| Pyridine C-2, C-6 | ~ 142 - 145 | |
| Pyridine C-3, C-5 | ~ 128 - 132 | |
| Pyridine C-4 | ~ 148 - 152 | |
| -CH2- (ethyl) | ~ 4.2 - 4.4 (q, 2H) | ~ 61 - 63 |
| -CH3 (ethyl) | ~ 1.2 - 1.4 (t, 3H) | ~ 14 - 15 |
| C=O (ester) | ~ 168 - 172 | |
| -CH2- (acetate) | ~ 3.7 - 3.9 (s, 2H) | ~ 40 - 43 |
Two-Dimensional NMR Techniques for Structural Assignment
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the structure of this compound, two-dimensional (2D) NMR techniques are employed. sdsu.eduyoutube.comscience.gov
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key correlation would be observed between the methylene (-CH2-) and methyl (-CH3) protons of the ethyl group. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. researchgate.netcolumbia.edu It would be used to definitively link each proton signal to its corresponding carbon signal. For example, the singlet at ~3.8 ppm would correlate with the acetate -CH2- carbon, and the quartet at ~4.3 ppm would correlate with the ethyl -CH2- carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure. columbia.eduresearchgate.net Key expected correlations include:
The pyridine protons (H-3/H-5) to the carbonyl carbon (C=O) and the C-4 of the ring.
The acetate methylene protons to the carbonyl carbon and the C-4 of the pyridine ring.
The ethyl methylene protons to the carbonyl carbon and the ethyl methyl carbon.
Paramagnetic NMR Studies (if applicable to complexes)
As a diamagnetic molecule, this compound itself would not be studied by paramagnetic NMR. However, this technique would become highly relevant if the compound were to form a complex with a paramagnetic metal ion. nsf.govglobalnmr.orgnih.govacs.org The pyridine nitrogen provides a potential coordination site for metal ions. Should a complex with a paramagnetic center (e.g., Cu(II), Fe(III), Ru(III)) be formed, the NMR signals of the ligand would be significantly shifted and broadened due to the influence of the unpaired electron(s) of the metal. nsf.govnih.govacs.org The analysis of these paramagnetic shifts can provide detailed information about the electronic structure and the geometry of the metal complex. nsf.govnih.gov To date, no such studies have been reported for this specific compound.
Mass Spectrometry (MS) for Precise Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESMS)
High-resolution electrospray ionization mass spectrometry (HR-ESMS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with accuracy to several decimal places. nih.gov For this compound (C₈H₇Br₂NO₂), the expected exact mass of the protonated molecule, [M+H]⁺, can be calculated. This high level of accuracy is invaluable for confirming the elemental composition of the molecule.
Electron Ionization (EI) Mass Spectrometry and Fragmentation Patterns
Electron ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.orglibretexts.org The major fragmentation pathways for this compound are predicted to involve the cleavage of the ester group and the loss of the bromine substituents. nih.govresearchgate.netmiamioh.edunih.gov
Key fragmentation steps would likely include:
Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a stable acylium ion.
Loss of an ethyl radical (-CH₂CH₃):
Loss of bromine atoms: The presence of two bromine atoms would lead to a characteristic isotopic pattern for bromine-containing fragments.
Cleavage of the acetate side chain:
Predicted EI-MS Fragmentation Data for this compound
| m/z | Predicted Fragment |
| 323/325/327 | [M]⁺ (Molecular Ion) |
| 294/296/298 | [M - C₂H₅]⁺ |
| 278/280/282 | [M - OCH₂CH₃]⁺ |
| 246/248 | [M - Br]⁺ |
| 199/201 | [M - Br - OCH₂CH₃]⁺ |
| 167 | [M - 2Br]⁺ |
| 43 | [CH₃CO]⁺ |
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy are crucial techniques for elucidating the molecular structure and electronic properties of a compound like this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
For this compound, an FT-IR spectrum would be expected to show characteristic absorption bands for its key functional groups. The presence of the ester group would be confirmed by a strong C=O stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations would be observed, usually between 1000 and 1300 cm⁻¹. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the ethyl group and the pyridine ring would be found around 2850-3100 cm⁻¹. The C-Br stretching vibrations would be expected at lower frequencies, typically below 800 cm⁻¹.
A hypothetical data table for the expected FT-IR vibrational bands is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3050-3150 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1735-1750 | Strong |
| C=C/C=N Stretch (Pyridine Ring) | 1400-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1000-1300 | Strong |
| C-Br Stretch | < 800 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will have characteristic π → π* transitions. The presence of the bromine atoms and the ester group can influence the position and intensity of these absorption bands. The lone pairs of electrons on the nitrogen and oxygen atoms can participate in n → π* transitions. The solvent used for the analysis can also affect the absorption maxima (λmax) due to solute-solvent interactions.
A hypothetical data table for the expected UV-Vis absorption is provided below.
| Electronic Transition | Expected λmax (nm) | Solvent |
| π → π | 220-280 | Ethanol (B145695) |
| n → π | > 300 | Ethanol |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb light are fluorescent; for those that are, the emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (Stokes shift).
The fluorescence properties of this compound would depend on its molecular structure and rigidity. The presence of heavy atoms like bromine can lead to a decrease in fluorescence intensity through a process called the heavy-atom effect, which promotes intersystem crossing to the triplet state. If the compound were fluorescent, the analysis would provide information on its emission maximum, quantum yield, and fluorescence lifetime, which are valuable for applications in materials science and bio-imaging.
A hypothetical data table for potential fluorescence properties is shown below.
| Parameter | Hypothetical Value |
| Excitation Wavelength (nm) | ~270 |
| Emission Wavelength (nm) | ~320 |
| Quantum Yield (ΦF) | Low (due to heavy-atom effect) |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the precise positions of all atoms in the molecule.
If a suitable single crystal of this compound were grown, single crystal X-ray diffraction analysis would provide detailed information on its bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the packing of the molecules in the crystal lattice.
A hypothetical data table for single crystal X-ray diffraction analysis is presented below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.0 |
| Volume (ų) | 1205 |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the crystal structure of a solid sample in powder form. The diffraction pattern obtained from a powder sample is a fingerprint of its crystalline structure.
PXRD would be used to confirm the crystallinity and phase purity of a synthesized batch of this compound. The positions and intensities of the peaks in the PXRD pattern are characteristic of the compound's crystal lattice. While not as detailed as single crystal analysis, PXRD can be used to determine the unit cell parameters if the crystal system is known. It is also a valuable tool for studying polymorphism, where a compound can exist in multiple crystalline forms.
A hypothetical data table for PXRD analysis is shown below.
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 20.5 | 4.33 | 85 |
| 25.8 | 3.45 | 70 |
| 30.1 | 2.97 | 60 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial checkpoint for verifying its purity and empirical formula. For this compound, the analysis focuses on the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The theoretical composition is calculated from the molecular formula, C₈H₇Br₂NO₂, and its molecular weight of approximately 308.95 g/mol . cookechem.comcymitquimica.com
The theoretical percentages are as follows:
Carbon (C): 31.10%
Hydrogen (H): 2.28%
Nitrogen (N): 4.53%
In a typical experimental verification, these theoretical values are compared against the results obtained from combustion analysis. While specific experimental data for this compound is not detailed in the provided search results, research on related structures, such as nickel(II) complexes with pyridinecarboxamide ligands, demonstrates the common practice of comparing calculated and found values to confirm the synthesis of the target compound. researchgate.net For instance, in the synthesis of aqua-(acetato-O)(acetato-O,O)bis(pyridine-4-carboxamide-N)-nickel(II) dimethylformamide, the calculated percentages for C, H, and N were reported alongside the experimentally found values to validate the structure. researchgate.net A close agreement between the theoretical and experimental percentages would confirm the successful synthesis and purity of this compound.
Table 1: Theoretical Elemental Composition of this compound This table is interactive. Click on the headers to sort.
| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 31.10 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 2.28 |
| Bromine | Br | 79.904 | 2 | 159.808 | 51.73 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.53 |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.36 |
| Total | 308.957 | 100.00 |
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are employed to study the redox properties of molecules, revealing information about their electronic structure and reactivity. The electrochemical behavior of this compound would be influenced by its core pyridine ring and substituents.
While specific CV data for this compound is not available in the search results, studies on related pyridine derivatives provide insight into its expected behavior. The pyridine moiety itself can undergo reduction. For example, the anodic reduction of pyridine in acetonitrile (B52724) on a platinum electrode shows a reduction wave with a peak potential of -1.07 V (vs. Ag/AgClO₄), corresponding to the formation of a pyridinium (B92312) ion. univ-lyon1.fr The presence of two electron-withdrawing bromine atoms on the pyridine ring in this compound would likely make the reduction occur at a less negative potential compared to unsubstituted pyridine.
Furthermore, studies on other substituted pyridines and related heterocycles demonstrate how electrochemical properties are tuned by molecular structure. In hypervalent pyridine-dipyrrolide bismuth complexes, cyclic voltammetry reveals redox waves associated with the Bi³⁺/²⁺ couple, with the exact potential influenced by the substituents on the ligand framework. researchgate.net Similarly, the redox behavior of N,N-dimethyl-p-phenylenediamine in acetonitrile is significantly affected by the presence of pyridine, which acts as a proton acceptor and shifts the potential of the second anodic wave. researchgate.net
For this compound, a cyclic voltammogram would be expected to show one or more reduction peaks corresponding to the acceptance of electrons by the dibromopyridine ring system. The precise potentials of these redox events would provide valuable data on the energy levels of its molecular orbitals (HOMO/LUMO) and its suitability for applications in areas like organic electronics or catalysis.
Magnetic Susceptibility Measurements (for derived metal complexes)
This compound is a valuable ligand for the synthesis of coordination complexes with transition metals. Magnetic susceptibility measurements of these derived metal complexes are crucial for determining their electronic ground states, the spin state of the metal ion, and the nature of magnetic interactions between metal centers.
The magnetic properties of such complexes are highly dependent on the central metal ion and the coordination geometry imposed by the ligand. Research on cobalt(II) and manganese(II) complexes with various pyridine-based ligands provides a strong basis for predicting the magnetic behavior of complexes derived from this compound.
Cobalt(II) Complexes: Cobalt(II) (d⁷) complexes are of significant interest due to their potential for large magnetic anisotropy, a key ingredient for Single-Molecule Magnets (SMMs). In a series of Co(II) complexes with a 17-membered pyridine-based macrocyclic ligand, the magnetic properties were thoroughly investigated. rsc.orgrsc.org These complexes exhibited distorted geometries between octahedral and trigonal prismatic. rsc.org Direct current (dc) magnetic susceptibility measurements confirmed substantial magnetic anisotropy with positive axial zero-field splitting parameters (D), a measure of the energy barrier to spin reversal. rsc.orgrsc.org For instance, one study on a Co(II) complex with a pyridine-based macrocycle reported a positive D value of +34(1) cm⁻¹, yet still showed slow magnetic relaxation at low temperatures. rsc.org In another study, complexes with a different pyridine-based ligand displayed easy-axis anisotropy (negative D values) of -41 cm⁻¹ and -78 cm⁻¹, with antiferromagnetic coupling between the Co(II) center and a radical ligand leading to S=1 ground states. marquette.edu
Manganese(II) Complexes: Manganese(II) (d⁵) is a high-spin ion with a spherically symmetric electron configuration, generally leading to small magnetic anisotropy. However, the ligand field can induce zero-field splitting. Mn(II) complexes with pyridine-containing macrocycles have been studied for their stability and relaxivity properties, which are relevant to their potential use as MRI contrast agents. rsc.org The coordination of ligands like 1,1′-bis[(pyridin-2-yl)methyl)]-2,2′-bipiperidine (PYBP) to Mn(II) has been shown to produce catalytically active complexes for alkene epoxidation, where the magnetic state of manganese intermediates (MnIII, MnIV, MnV) plays a key role in the reaction mechanism. osti.gov Magnetic susceptibility measurements are used to estimate the average magnetic moment of these manganese complexes in solution. osti.gov
The magnetic behavior of metal complexes with this compound would be a result of the interplay between the single-ion properties of the metal and any magnetic exchange interactions mediated by the ligand or bridging co-ligands.
Table 2: Magnetic Properties of Selected Cobalt(II) Complexes with Pyridine-Based Ligands This table is interactive. Click on the headers to sort.
| Complex Type | Spin State (S) | Axial ZFS (D) (cm⁻¹) | Key Magnetic Feature | Reference |
|---|---|---|---|---|
| [Co(15-pyN₃O₂)X₂] | 3/2 | ~40 | Field-induced SMM | rsc.org |
| [Co(17-pyN₅-pip)X]⁺ | 3/2 | -20 to -41 | Field-induced SMM | rsc.org |
| Co(II) with bis(arylazanylidene-1-chloromethyl)pyridine | 3/2 | -41 | Easy-axis anisotropy | marquette.edu |
| Co(II) with redox-active ligand | 1 | -100 to -140 | Antiferromagnetic coupling, large anisotropy | marquette.edu |
| [Co(L)(NCS)₂] (L=17-membered macrocycle) | 3/2 | Positive D, E/D ~ 1/3 | Field-induced SMM | rsc.org |
Role As a Versatile Building Block in Complex Chemical Architectures
The strategic positioning of the two bromine atoms on the pyridine (B92270) ring of ethyl 2,6-dibromopyridine-4-acetate allows for selective and sequential reactions. This feature is particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is essential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are commonly employed to functionalize the C-Br bonds. The differential reactivity of the bromine atoms can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions, which is a key strategy in the construction of unsymmetrical molecules.
Synthesis of Oligopyridines
Oligopyridines are a class of compounds composed of multiple pyridine rings linked together. They are widely studied for their ability to form stable complexes with metal ions, leading to applications in catalysis, light-emitting materials, and molecular sensors. This compound serves as an ideal starting material for the synthesis of various oligopyridine structures.
Bipyridines, consisting of two interconnected pyridine rings, are fundamental ligands in coordination chemistry. The synthesis of bipyridines from this compound can be achieved through palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction with a pyridine-boronic acid derivative would lead to the formation of a bipyridine structure. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general methodology is well-established for a wide range of dihalopyridines. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to facilitate the coupling of the dibromopyridine with the organoboron reagent.
Terpyridines are tridentate ligands that form highly stable complexes with a variety of metal ions. The synthesis of terpyridines often involves a convergent approach where a central pyridine ring is functionalized with two outer pyridine units. Starting from this compound, a double cross-coupling reaction with two equivalents of a suitable pyridyl organometallic reagent can yield a symmetrically substituted terpyridine. For example, a Stille coupling with a pyridylstannane reagent in the presence of a palladium catalyst would be a viable route.
The synthesis of longer oligopyridines, such as quinquepyridines (five pyridine rings), requires a more elaborate, stepwise strategy. An iterative approach involving sequential cross-coupling reactions is typically employed. This would involve a mono-functionalization of this compound, followed by further coupling steps to extend the oligomer chain. The principles of sequential cross-coupling on dihaloheteroarenes are well-established and can be applied to the synthesis of these higher-order oligopyridines.
Strategies for Symmetrical and Unsymmetrical Oligopyridine Construction
The construction of both symmetrical and unsymmetrical oligopyridines from this compound relies heavily on the strategic use of palladium-catalyzed cross-coupling reactions.
For the synthesis of symmetrical oligopyridines , a one-pot reaction with at least two equivalents of a pyridyl organometallic reagent can be employed. This approach leads to the simultaneous substitution of both bromine atoms, resulting in a symmetrical product.
The synthesis of unsymmetrical oligopyridines requires a more controlled, stepwise approach. This is typically achieved through sequential cross-coupling reactions. google.com The first step involves a mono-coupling reaction under carefully controlled conditions to replace one of the bromine atoms with a specific pyridyl group. google.com The resulting mono-substituted intermediate is then isolated and subjected to a second cross-coupling reaction with a different pyridyl organometallic reagent to install the second, distinct pyridyl group. google.com The success of this strategy often depends on the ability to achieve high selectivity in the initial mono-coupling step.
| Reaction Type | Reactants | Catalyst/Reagents | Product Type |
| Symmetrical Suzuki Coupling | This compound, 2 eq. Pyridineboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Symmetrical Oligopyridine |
| Unsymmetrical Suzuki Coupling (Step 1) | This compound, 1 eq. Pyridineboronic acid A | Controlled conditions | Mono-substituted intermediate |
| Unsymmetrical Suzuki Coupling (Step 2) | Mono-substituted intermediate, 1 eq. Pyridineboronic acid B | Pd catalyst, Base | Unsymmetrical Oligopyridine |
Formation of Functionalized Pyridine Derivatives
Beyond oligopyridines, this compound is a precursor for a variety of other functionalized pyridine derivatives. The reactive bromine atoms can be replaced by a wide range of nucleophiles, leading to compounds with diverse properties and potential applications.
Pyridylpyrazol Derivatives
Pyridylpyrazoles are a class of heterocyclic compounds that incorporate both pyridine and pyrazole (B372694) rings. These structures are of interest in medicinal chemistry due to their diverse biological activities. The synthesis of pyridylpyrazol derivatives from this compound can be envisioned through a reaction with a hydrazine (B178648) derivative. A plausible synthetic route would involve the reaction of this compound with hydrazine hydrate (B1144303) to form a hydrazinylpyridine intermediate, which could then undergo cyclization with a 1,3-dicarbonyl compound to form the pyrazole ring. While direct literature examples for this specific transformation with this compound are scarce, the general synthesis of pyrazoles from hydrazines and dicarbonyl compounds is a classic and robust method in heterocyclic chemistry. nih.gov
Pyrrolo[3,4-b]pyridine Systems
The synthesis of pyrrolo[3,4-b]pyridine systems, while not extensively documented starting specifically from this compound, can be envisioned through established synthetic strategies for related pyrrolopyridine isomers. For instance, the general approach to constructing a pyrrole (B145914) ring fused to a pyridine core often involves the annulation of the pyrrole nucleus onto the pyridine cycle. nbuv.gov.ua
A plausible synthetic route could involve a Sonogashira coupling of this compound with a suitable terminal alkyne. The resulting alkynylpyridine could then undergo a tandem C-N coupling and cyclization with an amine to form the pyrrolo[2,3-c]pyridine ring system. nbuv.gov.ua While this describes the formation of a different isomer, similar principles of intramolecular cyclization could potentially be adapted to form the desired pyrrolo[3,4-b]pyridine scaffold. The synthesis of various pyrrolopyridine derivatives is of significant interest due to their presence in biologically active molecules and their potential as kinase inhibitors. nih.govnih.gov
Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridines are a class of compounds that have garnered significant attention due to their wide range of biological activities, including their roles as anticancer agents and kinase inhibitors. nih.govrsc.orgresearchgate.netrsc.org The synthesis of these derivatives often involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.com
Starting from this compound, a potential pathway to pyrazolo[3,4-b]pyridine derivatives could involve its conversion into a suitable precursor for cyclization with a pyrazole derivative. For example, one of the bromine atoms could be selectively displaced by a hydrazine, followed by intramolecular cyclization to form the fused pyrazole ring. Alternatively, the ester group could be modified to create a 1,3-dicarbonyl-like functionality, which could then react with a 5-aminopyrazole. mdpi.com
Various catalytic systems, including those based on palladium, have been employed to facilitate the key bond-forming reactions in the synthesis of pyrazolo[3,4-b]pyridines. nih.govrsc.orgresearchgate.net The reaction conditions can be tuned to control the regioselectivity of the cyclization, which is crucial when using unsymmetrical starting materials. mdpi.com
Reported Synthetic Approaches to Pyrazolo[3,4-b]pyridines
| Method | Key Reagents | Catalyst/Conditions | Reference |
| Cascade 6-endo-dig cyclization | 5-Aminopyrazoles, Alkynyl aldehydes | Silver, Iodine, or NBS | nih.gov |
| Gould-Jacobs Reaction | 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonate | Heat | mdpi.com |
| Condensation | 5-Aminopyrazoles, 1,3-Diketones | Glacial Acetic Acid | researchgate.net |
| Buchwald-Hartwig/Suzuki Coupling | 5-Bromo-1H-pyrazolo[3,4-b]pyridine, Aminobenzoates/Boronic acids | Palladium catalyst | rsc.org |
Table 2: A summary of selected synthetic methods for constructing the pyrazolo[3,4-b]pyridine core.
Precursor to Multi-dentate Ligands
The structural framework of this compound is highly conducive to the design of multi-dentate ligands, which are crucial in coordination chemistry and catalysis. The pyridine nitrogen atom and the potential for introducing additional donor atoms at the 2, 6, and 4 positions allow for the creation of ligands with tailored coordination properties.
Design and Synthesis of Chelating Ligands
Chelating ligands are molecules that can form multiple bonds to a single metal ion, resulting in highly stable metal complexes. The two bromine atoms on this compound can be substituted with various nucleophiles containing donor atoms like nitrogen, sulfur, or oxygen to create pincer-type or other multi-dentate ligands. researchgate.net For instance, reaction with thiosemicarbazides or other similar reagents can lead to the formation of ligands capable of N,S-chelation. researchgate.net
The synthesis of such ligands often involves nucleophilic aromatic substitution reactions, where the electron-withdrawing nature of the pyridine ring facilitates the displacement of the bromide ions. nih.gov The ester group at the 4-position can also be modified, for example, by hydrolysis to the carboxylic acid and subsequent amidation, to introduce further coordination sites.
Integration into Supramolecular Assemblies
Supramolecular assemblies are complex chemical systems held together by non-covalent interactions. Ligands derived from this compound can be designed to self-assemble into larger, well-defined structures. The pyridine ring itself can participate in π-π stacking interactions, while strategically placed functional groups can engage in hydrogen bonding or halogen bonding to direct the assembly process. mdpi.com
For example, ligands with extended π-systems can be synthesized via Suzuki or Sonogashira couplings at the bromo positions. These extended ligands can then be used to construct supramolecular structures such as coordination polymers or discrete cages. nih.gov The field of supramolecular chemistry offers exciting possibilities for the development of new materials with applications in areas like drug delivery and photodynamic therapy. nih.gov
Applications in Materials Science and Catalysis
Development of Coordination Complexes and Metallo-supramolecular Architectures
The pyridine (B92270) nitrogen atom, along with other functional groups that can be introduced by substituting the bromine atoms, makes derivatives of ethyl 2,6-dibromopyridine-4-acetate excellent ligands for a variety of metal ions.
The 2,6-dibromopyridine (B144722) framework is a common starting point for the synthesis of pincer-type ligands and other polydentate ligands that can form stable complexes with transition metals. The bromine atoms can be readily displaced by various nucleophiles or undergo cross-coupling reactions to introduce other coordinating groups. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille reactions, can be employed to attach aryl, alkyl, or other heterocyclic groups at the 2 and 6 positions. These reactions are foundational in creating ligands with specific steric and electronic properties.
Furthermore, the synthesis of bipyridine and terpyridine-like ligands, which are cornerstones of coordination chemistry, can be achieved starting from halopyridines. preprints.orgeurekaselect.comresearchgate.netnih.gov These ligands are known to form robust complexes with a wide range of transition metals, including iron, cobalt, nickel, copper, ruthenium, and palladium. researchgate.netnih.gov The resulting metal complexes have found applications in diverse areas, from catalysis to materials science.
The design of effective homogeneous catalysts often relies on the careful tuning of the ligand environment around a central metal atom. Ligands derived from 2,6-disubstituted pyridines can influence the catalytic activity and selectivity of a metal center by modifying its electronic properties and steric bulk. For example, complexes of 2,6-bis[1-(phenylimino)ethyl]pyridine with various metal ions have been shown to be effective catalysts for the synthesis of propylene (B89431) carbonate from propylene oxide and carbon dioxide. researchgate.net
The ability to systematically modify the substituents at the 2 and 6 positions of the pyridine ring allows for the creation of a library of ligands. This library can then be screened to identify the optimal ligand for a specific catalytic transformation. The insights gained from these studies contribute to a deeper understanding of metal-ligand interactions and the rational design of next-generation catalysts.
Fabrication of Functional Materials
The versatility of this compound extends beyond the realm of catalysis into the fabrication of functional materials with unique optical and electronic properties.
While direct polymerization of this compound is not a primary application, its derivatives can be used as monomers in the synthesis of functional polymers. For instance, after conversion of the bromo-substituents to other functional groups, the resulting di-functional pyridine derivative can be incorporated into polymer backbones or as side chains. This can impart specific properties to the polymer, such as metal-coordinating capabilities or altered photophysical characteristics. The electropolymerization of aromatic compounds, including those with pyridine moieties, is a known method for creating thin films on electrode surfaces. mdpi.com
Pyridine-containing molecules are integral components of many photoactive and luminescent materials. The π-conjugated systems of these molecules can be engineered to absorb and emit light at specific wavelengths. The hydrolysis of the ethyl acetate (B1210297) group to a carboxylic acid, followed by further modifications, can lead to the formation of ligands that, when complexed with appropriate metal ions, exhibit interesting photophysical properties. For example, pyridine-based ligands are used in the construction of photosensitizers and fluorescent probes. researchgate.net The synthesis of phosphonate-substituted π-conjugated pyridine systems has been shown to yield materials with tunable absorption and fluorescence properties. researchgate.net
The ethyl acetate group at the 4-position of the pyridine ring provides a convenient anchor point for attaching the molecule to surfaces. Through hydrolysis, the ester is converted to a carboxylic acid. While carboxylic acids can bind to metal oxide surfaces like titanium dioxide (TiO₂), phosphonic acids are known to form more stable and robust linkages. nih.gov Therefore, the carboxylic acid can be further converted into a phosphonic acid group. This allows for the firm anchoring of pyridine-based ligands onto TiO₂ surfaces. researchgate.net This is a crucial step in the development of dye-sensitized solar cells, where a photosensitive dye is anchored to a semiconductor surface, and in the creation of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. The synthesis of phosphonate-substituted pyridines from halopyridines is a well-established chemical transformation. nih.govnih.govencyclopedia.puborganic-chemistry.org
Application in Organic Frameworks
There is no available information on the use of this compound in the synthesis or as a component of organic frameworks, including metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).
Catalytic Applications
Similarly, the role of this compound in catalysis is not described in the reviewed literature.
Role as a Component in Catalytic Systems
No studies have been identified that describe this compound as a ligand, precursor, or any other component within a catalytic system.
Computational Chemistry and Theoretical Studies
Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps)
The electronic structure of a molecule is fundamental to its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
| Parameter | Conceptual Value/Description |
| HOMO Energy | Expected to be relatively low due to the electron-withdrawing nature of the substituents. |
| LUMO Energy | Also expected to be low, indicating a propensity to accept electrons. |
| HOMO-LUMO Gap | Predicted to be moderate, suggesting a balance between stability and reactivity. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the potential for intermolecular interactions are critical for understanding the solid-state properties and biological activity of Ethyl 2,6-dibromopyridine-4-acetate. Conformational analysis involves identifying the most stable arrangement of the atoms in the molecule. For the ethyl acetate (B1210297) group, rotation around the C-C and C-O single bonds can lead to different conformers. Theoretical calculations, such as those employing DFT methods, can predict the relative energies of these conformers to identify the most stable geometry.
Intermolecular interactions, such as hydrogen bonding and halogen bonding, play a significant role in the crystal packing of molecules. In the case of this compound, the bromine atoms can participate in halogen bonding, where they act as electrophilic regions (σ-holes) that can interact with nucleophiles. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice. ekb.eg Although specific data for the title compound is unavailable, studies on similar brominated organic molecules have demonstrated the importance of Br···H, Br···Br, and Br···O interactions in their crystal structures. urfu.ru
| Interaction Type | Potential Participating Atoms |
| Halogen Bonding | Bromine atoms interacting with N, O, or other Br atoms. |
| Hydrogen Bonding | Pyridine N and ester O atoms as acceptors. |
| π-π Stacking | Interactions between pyridine rings of adjacent molecules. |
Reaction Pathway and Mechanism Elucidation
The bromine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr). Theoretical studies can elucidate the mechanism of such reactions, for example, by calculating the activation energies for the formation of the Meisenheimer complex intermediate. chemicalforums.com The presence of the electron-withdrawing ester group at the 4-position and the ring nitrogen atom are expected to activate the ring towards nucleophilic attack. Computational studies can also predict the regioselectivity of reactions, explaining why substitution might occur preferentially at one of the bromo-substituted positions.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netekb.eg It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of various molecular properties. ekb.egurfu.ru
For this compound, DFT calculations can be employed to:
Optimize the molecular geometry to find the most stable conformation.
Calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra for structural confirmation.
Determine electronic properties such as HOMO-LUMO energies, ionization potential, and electron affinity.
Generate molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. ekb.eg
| Property | Information from DFT |
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable structure. |
| Vibrational Frequencies | Predicted IR and Raman spectra for structural characterization. |
| Electronic Properties | HOMO-LUMO gap, dipole moment, and charge distribution. |
| MEP Map | Identification of reactive sites. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. ijnc.irresearchgate.net It provides a localized picture of the electronic structure, which complements the delocalized view of molecular orbitals. NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
In the context of this compound, NBO analysis could reveal:
The nature of the C-Br bonds and the polarization of charge.
The extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the pyridine ring.
Hyperconjugative interactions between the pyridine ring and the ethyl acetate substituent.
The hybridization of the atomic orbitals involved in bonding.
| Donor NBO | Acceptor NBO | Type of Interaction |
| Lone Pair of N | π* of Pyridine Ring | Resonance stabilization |
| Lone Pair of O | σ* of C-C or C-O | Hyperconjugation |
| σ of C-H | σ* of C-Br | Hyperconjugation |
Molecular Modeling for Ligand Design
The structural features of this compound, particularly the presence of potential coordination sites (the pyridine nitrogen and ester oxygens) and the reactive C-Br bonds, make it an interesting scaffold for ligand design in coordination chemistry and medicinal chemistry. Molecular modeling techniques can be used to design and evaluate new ligands based on this core structure.
By modifying the substituents on the pyridine ring, it is possible to tune the electronic and steric properties of the resulting ligand to achieve desired coordination properties or biological activity. For example, replacing the bromine atoms with other functional groups through cross-coupling reactions could lead to ligands with different binding affinities for metal ions or biological targets. Molecular docking, a key component of molecular modeling, can be used to predict the binding mode and affinity of these designed ligands with a target protein or receptor, thereby guiding synthetic efforts towards the most promising candidates.
Conclusion and Future Research Directions
Summary of Key Research Findings on Ethyl 2,6-dibromopyridine-4-acetate
Research on this compound, more systematically named Ethyl 2,6-dibromopyridine-4-carboxylate, has primarily focused on its synthesis and its utility as a precursor for more complex molecular structures. The presence of two bromine atoms at the 2 and 6 positions of the pyridine (B92270) ring, flanking the nitrogen atom, imparts distinct reactivity to the molecule. These bromine atoms are susceptible to displacement through various cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
A common synthetic route to this compound involves the esterification of 2,6-dibromopyridine-4-carboxylic acid with ethanol (B145695), often catalyzed by an acid such as sulfuric acid under heating. chemicalbook.com The starting carboxylic acid can be prepared from 2,6-dibromopyridine (B144722). The reactivity of the bromine atoms has been exploited in palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, to create novel di-substituted pyridine derivatives. These reactions are often regioselective, allowing for a controlled, stepwise functionalization of the pyridine core.
Emerging Research Frontiers
The unique structural features of this compound position it at the forefront of several emerging research areas in synthetic and materials chemistry.
Novel Synthetic Methodologies with Enhanced Efficiency
While traditional batch synthesis methods are established, the development of more efficient and sustainable synthetic protocols is a key area of ongoing research. Flow chemistry, for instance, offers significant advantages in terms of reaction control, scalability, and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acsgcipr.org The application of flow chemistry to the synthesis and subsequent functionalization of this compound could lead to higher yields, reduced reaction times, and improved process safety. Furthermore, the exploration of novel catalytic systems, including those based on earth-abundant metals, for the cross-coupling reactions of this compound is an active area of investigation aimed at reducing costs and environmental impact.
Exploration of Undiscovered Reactivity Patterns
The two bromine atoms in this compound offer a platform for exploring novel reactivity patterns. While palladium-catalyzed cross-coupling reactions are well-documented, the differential reactivity of the two C-Br bonds under specific conditions could enable selective mono-functionalization, leading to unsymmetrically substituted pyridines. nih.gov This selective manipulation is a significant challenge but holds immense potential for creating diverse molecular architectures. Moreover, the investigation of alternative activation methods, such as photochemical or electrochemical approaches, could unveil new reaction pathways and expand the synthetic utility of this versatile building block.
Advanced Material Science Applications
The rigid and functionalizable nature of the pyridine ring in this compound makes it an attractive component for the design of advanced materials.
Functional Polymers: The di-bromo functionality allows for the use of this compound as a monomer in polymerization reactions. For instance, it can be copolymerized with other monomers to create polymers with tailored electronic, optical, or thermal properties. pipzine-chem.com These materials could find applications in organic electronics, as components of organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices.
Supramolecular Chemistry: The pyridine nitrogen atom and the ester group can act as coordination sites for metal ions, making this compound a suitable ligand for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. The bromine atoms can be further functionalized post-assembly to tune the properties of the resulting materials.
Liquid Crystals: The rod-like shape of molecules derived from this compound, after suitable modification of the 2 and 6 positions, suggests potential applications in the field of liquid crystals. The introduction of long alkyl chains or other mesogenic groups could lead to the formation of materials with unique liquid crystalline phases.
Challenges and Opportunities in Pyridine Chemistry Utilizing this Compound
Despite its potential, the widespread application of this compound is not without its challenges. The selective functionalization of one bromine atom over the other remains a significant synthetic hurdle. nih.gov Overcoming this challenge would unlock access to a vast chemical space of unsymmetrically substituted pyridines with diverse functionalities.
Furthermore, the scaling up of reactions involving this compound presents practical difficulties. acsgcipr.orgreddit.comprimescholars.comdrugdiscoverytrends.com Issues such as heat and mass transfer, reagent mixing, and product isolation need to be carefully addressed to transition from laboratory-scale synthesis to industrial production. reddit.comprimescholars.comdrugdiscoverytrends.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
